tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate
Description
(S)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate (CAS: 91229-86-6) is a chiral intermediate widely utilized in pharmaceutical synthesis. Its molecular formula is C₁₄H₂₆BrNO₄, with a molecular weight of 352.269 . The compound features a bromo substituent at the C5 position and a tert-butoxycarbonyl (Boc)-protected amino group at the C2 position. Its stereochemistry (S-configuration) is critical for applications in enantioselective drug synthesis, such as protease inhibitors or peptide-based therapeutics .
Key properties include:
Properties
IUPAC Name |
tert-butyl 5-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26BrNO4/c1-13(2,3)19-11(17)10(8-7-9-15)16-12(18)20-14(4,5)6/h10H,7-9H2,1-6H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJPSBYBSNFVHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCBr)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Selection
The synthesis typically begins with L-norvaline or 5-bromopentanoic acid as the precursor, depending on the route chosen. For example, one pathway involves bromination of pentanoic acid derivatives, followed by protection steps.
Bromination of the Amino Acid Backbone
- Bromination at the fifth carbon can be achieved via radical or electrophilic substitution methods.
- Radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN) under controlled conditions is common, targeting the terminal methyl group of pentanoic acid derivatives.
Protection of the Amino Group
- The amino group is protected using tert-butoxycarbonyl (Boc) groups, typically via reaction with Boc anhydride (Boc2O) in the presence of a base such as triethylamine or potassium carbonate .
- This step ensures the amino group remains inert during subsequent reactions.
Esterification to Form the Tert-Butyl Ester
- The carboxylic acid is converted into the tert-butyl ester using tert-butyl alcohol in the presence of an acid catalyst such as acidic anhydrides or Lewis acids .
- Alternatively, Fischer esterification with tert-butyl alcohol under acidic conditions can be employed, although this is less common for sensitive compounds.
Final Assembly
- The brominated, Boc-protected amino acid is then esterified to produce the target compound, tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate .
Specific Preparation Protocols
Route via Bromination of Protected Precursors
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Bromination with NBS, AIBN, in CCl₄ | Radical bromination at terminal methyl group |
| 2 | Boc protection with Boc2O, triethylamine | Protect amino group |
| 3 | Esterification with tert-butyl alcohol, acid catalyst | Form tert-butyl ester of carboxylic acid |
Route via Direct Bromination of Amino Acid Derivatives
- Starting from protected amino acids , bromination can be achieved using NBS under radical conditions, followed by purification.
Reaction Conditions and Optimization
| Parameter | Typical Range | Notes |
|---|---|---|
| Temperature | 25–50°C | For bromination; radical reactions are temperature-sensitive |
| Solvent | Dichloromethane, CCl₄ | Common for radical bromination |
| Reaction Time | 2–24 hours | Depends on reagent excess and temperature |
| Purification | Column chromatography | To isolate pure product |
Data Tables Summarizing Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| Radical Bromination | Pentanoic acid derivative | NBS, AIBN | 25–50°C, 12–24 hrs | Variable | Selective at terminal methyl |
| Boc Protection | Amino acid | Boc2O, triethylamine | Room temperature | High | Ensures amino group inertness |
| Esterification | Carboxylic acid | tert-Butanol, acid catalyst | Reflux | Moderate to high | Converts acid to tert-butyl ester |
Additional Considerations and Notes
- Selectivity in bromination is critical; over-bromination must be avoided.
- Protection group stability must be maintained during subsequent reactions.
- Purification techniques such as recrystallization or chromatography are essential to obtain high-purity intermediates.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 5-position renders the compound susceptible to nucleophilic substitution. This reaction replaces the bromide with other nucleophiles (e.g., hydroxide, amines, or thiolates), forming new carbon-nucleophile bonds.
Key Features :
-
Mechanism : The bromine’s electrophilic nature facilitates attack by nucleophiles, leading to substitution.
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Conditions : Typically performed under basic or neutral conditions, depending on the nucleophile’s stability.
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Outcome : Generation of novel compounds with modified side chains, useful in peptide synthesis or drug development.
Example : Reaction with sodium methoxide in methanol yields tert-butyl 5-methoxy-2-((tert-butoxycarbonyl)amino)pentanoate.
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group protecting the amine is labile under acidic conditions. Removal of this group exposes the primary amine, enabling further functionalization.
Key Features :
-
Mechanism : Acidic hydrolysis (e.g., HCl in dioxane) cleaves the carbamate bond, releasing CO₂ and generating the free amine.
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Conditions : Mild acidic conditions (e.g., 4 M HCl/dioxane) at room temperature.
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Outcome : Liberation of the amino group, allowing participation in peptide coupling or cross-linking reactions.
Coupling Reactions
The exposed amine after Boc deprotection enables coupling with carboxylic acids, activated esters, or other electrophiles to form amides or peptides.
Key Features :
-
Mechanism : Activation of carboxylic acids (e.g., via carbodiimides like EDC) followed by amide bond formation with the amine.
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Outcome : Synthesis of peptides or bioconjugates for therapeutic or biochemical studies.
Free Radical Bromination
While not explicitly demonstrated for this compound, brominated derivatives often participate in free radical bromination. This reaction could introduce additional bromine atoms at unsaturated positions, altering reactivity.
Key Features :
-
Mechanism : Initiation by light or heat generates bromine radicals, which abstract hydrogen atoms to form alkyl radicals. Subsequent bromine addition occurs at the most stable radical sites.
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Conditions : Typically performed in the presence of NBS (N-bromosuccinimide) or Br₂ under controlled conditions.
Hydroboration and Hydrolysis
Though demonstrated in a related compound, hydroboration followed by oxidative hydrolysis could convert alkenes (if present) into alcohols. This reaction highlights the compound’s potential in stereoselective synthesis.
Key Features :
-
Mechanism : Anti-Markovnikov addition of borane followed by basic hydrolysis generates alcohols.
Reaction Conditions and Optimization
Reaction efficiency is influenced by:
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Temperature : Lower temperatures (e.g., 0–5°C) minimize side reactions in substitution or deprotection steps.
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Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution, while acidic conditions favor Boc removal.
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Stoichiometry : Excess nucleophile or acid ensures complete conversion.
Common Reactions Involving the Compound
| Reaction Type | Description | Outcome |
|---|---|---|
| Nucleophilic Substitution | Bromine replaced by nucleophiles (e.g., -OH, -NH₂) | Modified side chains |
| Boc Deprotection | Acidic hydrolysis removes Boc group | Free amine for coupling |
Scientific Research Applications
tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.
Biological Studies: It is employed in the study of enzyme inhibitors and other biologically active compounds.
Mechanism of Action
The mechanism of action of tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the Boc group provides protection for the amine functionality during synthetic transformations . The compound’s reactivity is influenced by the electronic and steric effects of the tert-butyl and Boc groups.
Comparison with Similar Compounds
Compound 5: 5-((tert-butoxycarbonyl)amino)-2-((N-methyl-2-nitrophenyl)sulfonamido)pentanoate
- Molecular Formula: Not explicitly provided, but substituents include a nitrobenzenesulfonamide group at C2 and Boc-protected amino at C4.
- Synthesis: Prepared via a Mitsunobu reaction (THF, triphenylphosphine, diisopropyl azodicarboxylate), yielding 71% after purification .
- Key Differences :
Compound 6: Benzyl (R)-5-((tert-butoxycarbonyl)amino)-2-(methylamino)pentanoate
- Molecular Formula: Not explicitly provided, but features a methylamino group at C2 and benzyl ester at C1.
- Synthesis: Generated by deprotection of Compound 5 using K₂CO₃ and thiophenol in acetonitrile (82% yield) .
- Key Differences: The methylamino group at C2 introduces basicity, altering solubility and reactivity in peptide coupling. Benzyl ester at C1 offers orthogonal protection compared to the tert-butyl ester in the target compound .
Stereoisomeric Comparison: (R)-Enantiomer
The (R)-enantiomer of the target compound shares identical molecular formula (C₁₄H₂₆BrNO₄) and weight (352.26) but differs in stereochemistry at C2 .
- Synthesis: Not detailed in evidence, but enantioselective methods (e.g., chiral catalysts) are typically required.
- Applications : The (R)-form may exhibit divergent biological activity, such as reduced binding affinity to chiral enzyme targets, highlighting the importance of stereochemical control in drug development .
Functional Group Variants
(S)-tert-Butyl (1-(5-bromo-2-methoxy-phenyl)ethyl)-carbamate
- Molecular Formula: Not explicitly provided but includes a methoxy-phenyl group.
- Key Differences: Replaces the pentanoate backbone with a phenyl-ethyl moiety, altering lipophilicity and metabolic stability. The methoxy group at C2 modifies electronic properties, affecting reactivity in aromatic substitution reactions .
Comparative Data Table
Biological Activity
tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate, also known as (S)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate (CAS Number: 91229-86-6), is a compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
The biological activity of this compound is primarily attributed to its brominated structure, which allows it to engage in various chemical reactions such as:
- Nucleophilic Substitution : The bromine atom can be substituted by nucleophiles, enhancing its reactivity in biological systems.
- Peptide Synthesis : The tert-butoxycarbonyl (Boc) group serves as a protective group for amino acids during peptide synthesis, facilitating the formation of peptide bonds without side reactions .
Biological Activity and Case Studies
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Anticancer Activity :
- Research has indicated that brominated compounds can exhibit anticancer properties by disrupting mitotic processes in cancer cells. For instance, compounds similar to this compound have shown potential in inhibiting the function of kinesins, which are essential for proper cell division. Studies report that inhibitors targeting HSET (KIFC1), a kinesin involved in centrosome clustering, can induce multipolar spindles and lead to cell death in cancer cells .
-
Inhibition Studies :
- In vitro studies have demonstrated that related brominated compounds exhibit micromolar inhibition against specific targets like HSET, with IC50 values indicating effective concentrations for biological activity. For example, a compound with structural similarities showed an IC50 of approximately 2.7 μM against HSET . This suggests that this compound may also possess similar inhibitory effects.
- Reactivity and Stability :
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C14H26BrNO4 |
| Molecular Weight | 352.26 g/mol |
| Purity | ≥95% |
| Anticancer Target | HSET (KIFC1) |
| IC50 (HSET Inhibition) | ~2.7 μM |
| Estimated Half-Life | ~215 minutes |
Q & A
Q. Basic
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to prevent skin/eye contact with brominated organics .
- Ventilation : Use fume hoods to avoid inhalation of volatile by-products (e.g., HBr gas).
- Waste Disposal : Neutralize residual bromine with sodium thiosulfate before disposal .
Evidence : Safety data for tert-butyl bromoacetate highlights flammability (d = 1.31 g/cm³) and reactivity with strong oxidizers, necessitating strict storage at –20°C .
How does the Boc group’s lability impact downstream applications, such as peptide coupling?
Q. Advanced
- Acid Sensitivity : Boc removal requires trifluoroacetic acid (TFA) in DCM, which may degrade brominated side chains.
- Alternative Strategies : Use orthogonal protecting groups (e.g., Fmoc) for sequential deprotection in solid-phase synthesis .
Case Study : In peptide elongation, tert-butyl esters are stable under basic conditions but hydrolyze rapidly in acidic media, necessitating pH-controlled coupling .
Table 1: Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Weight | 389.1 g/mol | |
| Solubility | Soluble in DCM, THF; insoluble in H₂O | |
| Stability | Stable at –20°C; decomposes at >40°C | |
| Key NMR Signals (¹³C) | δ 155–160 ppm (Boc C=O) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
